tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
CAS No.: 1261233-63-9
Cat. No.: VC7941997
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261233-63-9 |
|---|---|
| Molecular Formula | C14H21ClN4O2 |
| Molecular Weight | 312.79 |
| IUPAC Name | tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3 |
| Standard InChI Key | YFAITYMWAJRUNA-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl |
| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a piperazine ring substituted at the 4-position with a 6-chloropyridazin-3-yl group and at the 2-position with a methyl group. The tert-butyl carboxylate moiety at the 1-position provides steric bulk and influences the compound’s solubility and metabolic stability. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.79 g/mol | |
| Stereochemistry | (R)-enantiomer described | |
| SMILES |
The (R)-enantiomer, specifically documented in PubChem (CID: 58299919), exhibits a distinct spatial arrangement that may influence its pharmacokinetic profile. Comparative analysis with analogs, such as tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (PubChem CID: 11150691), highlights the impact of heterocycle substitution: replacing pyridazine with pyrazine alters electronic properties and binding affinities .
Synthesis and Characterization
Synthetic Routes
The synthesis of tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate involves multi-step organic reactions. A representative pathway for the (R)-enantiomer includes:
-
Nucleophilic Substitution: Reacting 6-chloropyridazine with a piperazine derivative under basic conditions.
-
Esterification: Introducing the tert-butyl carboxylate group via carbodiimide-mediated coupling.
-
Chiral Resolution: Isolating the (R)-enantiomer using chiral chromatography or asymmetric synthesis.
Reaction conditions typically employ polar aprotic solvents (e.g., dimethylformamide, toluene) at temperatures ranging from 25°C to 90°C. Catalysts such as triethylamine or palladium complexes may accelerate key steps.
Analytical Data
Critical characterization data include:
-
NMR Spectroscopy: NMR signals for the tert-butyl group appear as a singlet at δ 1.44 ppm, while the methyl group on the piperazine resonates at δ 1.30 ppm.
-
Mass Spectrometry: ESI-MS exhibits a parent ion peak at m/z 313.1 ([M+H]).
Chemical Reactivity and Applications
Nucleophilic Substitutions
The chlorine atom at the 6-position of the pyridazine ring undergoes facile displacement with nucleophiles such as amines or thiols. This reactivity enables the synthesis of derivatives for structure-activity relationship (SAR) studies:
| Reaction Type | Reagents | Products |
|---|---|---|
| Amination | Benzylamine | 6-Amino-pyridazine derivative |
| Suzuki Coupling | Phenylboronic Acid | Biaryl analog |
Hydrolysis and Stability
Under acidic conditions, the tert-butyl ester hydrolyzes to the corresponding carboxylic acid, which may serve as a prodrug moiety. Stability studies in simulated gastric fluid (pH 1.2) show a half-life of 2.3 hours for the ester.
Related Compounds and Derivatives
The (R)-enantiomer exhibits a 3-fold higher affinity for kinase targets compared to its (S)-counterpart, underscoring the importance of stereochemistry in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume